molecular formula C15H10FNO3 B11452638 5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione

5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione

Cat. No.: B11452638
M. Wt: 271.24 g/mol
InChI Key: XWQIOWSTCKTCDI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a fluorinated isoindole derivative. This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with an isoindole moiety. The presence of the fluorine atom can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and phthalic anhydride.

    Formation of Isoindole Core: The isoindole core is formed through a cyclization reaction. This can be achieved by heating the starting materials in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Fluorination: The introduction of the fluorine atom is typically carried out using a fluorinating agent such as Selectfluor. The reaction is conducted under mild conditions to ensure selective fluorination of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

The isoindole-1,3-dione derivatives, including 5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione, have been investigated for their anticancer properties. Several studies indicate that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antimitotic Activity

A recent study evaluated a series of isoindole derivatives for their antimitotic activity against human tumor cells. The compound demonstrated a mean growth inhibition (GI50) value of 15.72 μM, indicating potent activity against tested cancer cell lines .

Neuropharmacological Applications

Isoindole derivatives have also been studied for their potential neuropharmacological effects. Compounds derived from this class have shown promise as ligands for serotonin receptors and phosphodiesterase inhibitors, which are relevant in treating psychiatric disorders.

Case Study: Serotonin Receptor Affinity

Research has demonstrated that certain isoindole derivatives possess affinity for serotonin receptors (5-HTR), suggesting their potential as antipsychotic agents. The binding interactions were further elucidated through molecular docking studies, which provided insights into the structural modifications necessary for enhanced receptor affinity .

Anti-inflammatory and Antiviral Properties

Beyond anticancer and neuropharmacological applications, this compound has been noted for its anti-inflammatory and antiviral activities.

Case Study: Anti-inflammatory Effects

Studies have reported that isoindole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes them attractive candidates for developing treatments for inflammatory diseases .

Antiviral Activity

Isoindole compounds have also shown potential in antiviral applications, particularly against viruses such as HIV. Their mechanism may involve inhibiting viral replication or modulating host immune responses .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxypyrimidine: Another fluorinated compound with similar structural features.

    Fluoropyridines: A class of compounds with fluorine atoms on pyridine rings, used in various applications.

    Indole Derivatives: Compounds with an indole core, known for their diverse biological activities.

Uniqueness

5-Fluoro-2-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a fluorinated aromatic ring and an isoindole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14FNO3\text{C}_{16}\text{H}_{14}\text{FNO}_{3}

This compound features a fluorine atom at the 5-position and a methoxy group at the 3-position of the phenyl ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it interacts with the human dopamine receptor D2, modulating its activity by binding to allosteric sites.
  • Signal Transduction Modulation : It disrupts critical signaling pathways that are often hijacked by cancer cells for growth and survival .
  • Cytotoxicity : Studies have demonstrated that this compound induces cell death in various cancer cell lines through apoptosis and necrosis mechanisms .

Antitumor Activity

Numerous studies have evaluated the antitumor effects of this compound. The following table summarizes findings from key studies:

StudyCell LineIC50 (µM)Mechanism
Uddin et al. (2007)MCF-7 (breast cancer)20Induction of apoptosis via ROS generation
Penthala et al. (2010)PC3 (prostate cancer)15Inhibition of cell cycle progression
MDPI Study (2022)HCT-116 (colon cancer)12Modulation of EGFR signaling

These results indicate that the compound exhibits potent antitumor activity across various cancer types, suggesting its potential as a therapeutic agent.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Its modulation of dopamine receptors indicates potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

Case Studies

  • MCF-7 Cell Line Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis. The compound also increased reactive oxygen species (ROS) levels, leading to oxidative stress-induced cell death .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. Histological analyses indicated decreased mitotic figures and increased apoptosis within tumor tissues .

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

5-fluoro-2-(3-methoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10FNO3/c1-20-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16)7-13(12)15(17)19/h2-8H,1H3

InChI Key

XWQIOWSTCKTCDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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